Cas no 1804436-27-8 (3-Hydroxy-5-methoxy-2-(trifluoromethoxy)pyridine-6-carbonyl chloride)

3-Hydroxy-5-methoxy-2-(trifluoromethoxy)pyridine-6-carbonyl chloride 化学的及び物理的性質
名前と識別子
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- 3-Hydroxy-5-methoxy-2-(trifluoromethoxy)pyridine-6-carbonyl chloride
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- インチ: 1S/C8H5ClF3NO4/c1-16-4-2-3(14)7(17-8(10,11)12)13-5(4)6(9)15/h2,14H,1H3
- InChIKey: FLTPHYGMXPOMQX-UHFFFAOYSA-N
- ほほえんだ: ClC(C1C(=CC(=C(N=1)OC(F)(F)F)O)OC)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 288
- トポロジー分子極性表面積: 68.6
- 疎水性パラメータ計算基準値(XlogP): 2.8
3-Hydroxy-5-methoxy-2-(trifluoromethoxy)pyridine-6-carbonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029099415-1g |
3-Hydroxy-5-methoxy-2-(trifluoromethoxy)pyridine-6-carbonyl chloride |
1804436-27-8 | 97% | 1g |
$1,445.30 | 2022-04-02 |
3-Hydroxy-5-methoxy-2-(trifluoromethoxy)pyridine-6-carbonyl chloride 関連文献
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
-
3. Book reviews
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
-
Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
3-Hydroxy-5-methoxy-2-(trifluoromethoxy)pyridine-6-carbonyl chlorideに関する追加情報
3-Hydroxy-5-methoxy-2-(trifluoromethoxy)pyridine-6-carbonyl chloride
The compound 3-Hydroxy-5-methoxy-2-(trifluoromethoxy)pyridine-6-carbonyl chloride, with CAS No. 1804436-27-8, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structural features, which include a pyridine ring substituted with hydroxy, methoxy, trifluoromethoxy, and carbonyl chloride groups. These functional groups impart the molecule with distinct chemical properties, making it a valuable component in various research and industrial applications.
Recent studies have highlighted the potential of this compound in drug discovery, particularly in the development of kinase inhibitors and other bioactive molecules. The presence of the trifluoromethoxy group enhances the molecule's stability and lipophilicity, which are critical properties for improving drug bioavailability. Moreover, the hydroxy and methoxy groups contribute to hydrogen bonding capabilities, further enhancing the molecule's interactions with biological targets.
In terms of synthesis, this compound is typically derived from a multi-step organic synthesis process involving nucleophilic aromatic substitution and oxidation reactions. The introduction of the trifluoromethoxy group is achieved through electrophilic substitution, while the hydroxy and methoxy groups are introduced via hydroxylation and methylation reactions, respectively. The final step involves the conversion of a carboxylic acid group into a carbonyl chloride using thionyl chloride or similar reagents.
The application of this compound extends beyond pharmacology. Researchers have explored its use in the development of advanced materials, such as high-performance polymers and optoelectronic devices. The pyridine ring's aromaticity and electron-withdrawing substituents make it an ideal candidate for applications requiring high thermal stability and electronic conductivity.
From an environmental standpoint, this compound exhibits moderate biodegradability under specific conditions. However, its persistence in certain environments necessitates careful handling to minimize ecological impact. Regulatory frameworks governing its use emphasize proper disposal and containment measures to ensure compliance with environmental standards.
In conclusion, 3-Hydroxy-5-methoxy-2-(trifluoromethoxy)pyridine-6-carbonyl chloride stands as a testament to the ingenuity of modern organic chemistry. Its versatile structure and diverse applications underscore its importance in both academic research and industrial innovation. As research continues to uncover new potentials for this compound, it is poised to play an even greater role in shaping future advancements across multiple disciplines.
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